2-Hydroxy-1-methyl-1-propylguanidine
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Overview
Description
2-Hydroxy-1-methyl-1-propylguanidine is an organic compound with the molecular formula C5H13N3O It is a derivative of guanidine, a compound known for its high basicity and ability to form hydrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-methyl-1-propylguanidine typically involves the reaction of an appropriate amine with an activated guanidine precursor. One common method is the reaction of 1-methyl-1-propylamine with cyanamide, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-methyl-1-propylguanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted guanidines depending on the reagent used.
Scientific Research Applications
2-Hydroxy-1-methyl-1-propylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including its role as an antimicrobial and anticancer agent.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-methyl-1-propylguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to inhibition or activation of their biological functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Guanidine: The parent compound, known for its high basicity and ability to form hydrogen bonds.
1-Hydroxy-2-isopropylguanidine: A similar compound with a different alkyl group, used in similar applications.
2-Hydroxy-2-methyl-1-phenylpropan-1-one: Another derivative with different substituents, used in photoinitiators and other industrial applications.
Uniqueness
2-Hydroxy-1-methyl-1-propylguanidine is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C5H13N3O |
---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
2-hydroxy-1-methyl-1-propylguanidine |
InChI |
InChI=1S/C5H13N3O/c1-3-4-8(2)5(6)7-9/h9H,3-4H2,1-2H3,(H2,6,7) |
InChI Key |
FLIRZUGKLLQBKH-UHFFFAOYSA-N |
Isomeric SMILES |
CCCN(C)/C(=N/O)/N |
Canonical SMILES |
CCCN(C)C(=NO)N |
Origin of Product |
United States |
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